Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1h-tetrazol-5-yl)thio]-1h-pyrazol-1-yl]phenyl]-
Description
Its core structure integrates:
- A phenoxy group substituted with two bulky 1,1-dimethylpropyl moieties at positions 2 and 2.
- A pyrazole ring modified with ethoxy, oxo, and a tetrazole-thio substituent.
- An acetamide linker bridging the phenoxy and pyrazole-tetrazole components.
This hybrid architecture suggests dual functionality: the hydrophobic phenoxy group may enhance membrane permeability, while the tetrazole-thio and pyrazole motifs could confer enzyme-inhibitory or antimicrobial activity .
Properties
CAS No. |
70942-39-1 |
|---|---|
Molecular Formula |
C36H43N7O4S |
Molecular Weight |
669.8 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[3-ethoxy-5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-4H-pyrazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C36H43N7O4S/c1-8-35(4,5)24-16-21-29(28(22-24)36(6,7)9-2)47-23-30(44)37-25-17-19-27(20-18-25)42-33(45)31(32(39-42)46-10-3)48-34-38-40-41-43(34)26-14-12-11-13-15-26/h11-22,31H,8-10,23H2,1-7H3,(H,37,44) |
InChI Key |
LHJWGDNBXPSCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)OCC)SC4=NN=NN4C5=CC=CC=C5)C(C)(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Phenoxy-Acetamide Derivatives
- Compound 9c (from ): Features a benzimidazole-phenoxy core linked to a triazole-thiazole-acetamide group. Unlike the target compound, it lacks the tetrazole-thio substituent but shares a triazole ring. Spectral data (IR, NMR) confirm structural integrity, with a melting point of 218–220°C .
- Acetochlor (): A simpler herbicide with a chloro-ethoxymethyl-acetamide structure. Its lack of heterocyclic substituents limits its pharmacological utility compared to the target compound .
Pyrazole- and Tetrazole-Containing Acetamides
- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) (): Shares a pyrazole-thiazole-acetamide scaffold.
- Hydroxyacetamide Derivatives (FP1–12) (): Synthesized using triazolyl-sulfanyl linkers, these compounds exhibit antiproliferative activity. The target compound’s ethoxy and tetrazole substituents may offer superior metabolic stability compared to the hydroxyacetamide series .
Antimicrobial Acetamides
- Substituted Acetamides (): Compounds with -CONRR' moieties show MIC values ranging from 0.5–64 µg/mL against Mycobacterium tuberculosis.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Discussion of Pharmacological Potential
- Enzyme Inhibition : The tetrazole-thio group in the target compound may mimic disulfide bonds in enzyme active sites, enhancing binding affinity compared to simpler acetamides like 9c .
- Metabolic Stability: The ethoxy and bulky phenoxy groups likely reduce oxidative degradation, addressing a limitation observed in hydroxyacetamide derivatives ().
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Cyclization | EDC, DMF, 25°C, 24h | 72–85 | |
| Thioether Formation | Phenyl isothiocyanate, EtOH, reflux | 65–78 | |
| Purification | Ethanol recrystallization | >95 purity |
Which spectroscopic and crystallographic methods are critical for structural characterization?
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., phenyltetrazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 683.2) .
- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between pyrazolone and acetamide moieties .
Q. Advanced Applications :
- Dynamic NMR : Tracks tautomerism in pyrazolone rings under varying temperatures .
- FT-IR : Identifies carbonyl stretching frequencies (C=O at ~1680 cm⁻¹) to assess electronic effects of substituents .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:
- Substituent Effects : Halogen substitutions (e.g., fluorine vs. chlorine) alter electron-withdrawing properties and binding affinity .
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (e.g., COX-2 isoforms) .
Q. Methodological Solutions :
- Dose-Response Curves : Establish EC50/IC50 values across multiple assays to confirm activity thresholds .
- Molecular Docking : Compare binding modes of analogs using software like AutoDock Vina (e.g., tetrazole-thioether interactions with ATP-binding pockets) .
What computational strategies predict structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with antiproliferative activity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., glutathione reductase) .
Q. Case Study :
- Electron-Withdrawing Groups : The dichlorophenyl group reduces HOMO energy (-5.2 eV), enhancing electrophilic attack on cysteine residues .
How does the compound’s reactivity inform mechanistic studies in medicinal chemistry?
Q. Advanced Research Focus
Q. Table 2: Reactivity Parameters
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Amide Hydrolysis | pH 7.4, 37°C, 24h | Carboxylic acid | |
| Thioether Oxidation | H2O2, CH3CN, 25°C | Sulfoxide |
What are the best practices for ensuring reproducibility in multi-step syntheses?
Q. Basic Research Focus
Q. Advanced Quality Control :
- HPLC-PDA : Verify purity (>99%) with C18 columns (λ = 254 nm) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
